molecular formula C10H10BrO3- B13030130 2-(2-Bromo-4-methoxyphenyl)propanoate

2-(2-Bromo-4-methoxyphenyl)propanoate

Cat. No.: B13030130
M. Wt: 258.09 g/mol
InChI Key: DACLUTZPWPUYNB-UHFFFAOYSA-M
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Description

2-(2-Bromo-4-methoxyphenyl)propanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxyphenyl)propanoate typically involves the bromination of 4-methoxyphenylpropanoate. One common method includes the reaction of 4-methoxyphenylpropanoate with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(4-methoxyphenyl)propanoate.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: 2-(4-Methoxyphenyl)propanoate.

    Oxidation: 2-(2-Bromo-4-methoxyphenyl)propanoic acid.

    Reduction: 2-(2-Bromo-4-methoxyphenyl)propanol.

Scientific Research Applications

2-(2-Bromo-4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxy group play crucial roles in determining the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a methoxy group.

    2-(2-Chloro-4-methoxyphenyl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom.

    2-(2-Bromo-4-ethoxyphenyl)propanoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(2-Bromo-4-methoxyphenyl)propanoate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds with different substituents.

Properties

Molecular Formula

C10H10BrO3-

Molecular Weight

258.09 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenyl)propanoate

InChI

InChI=1S/C10H11BrO3/c1-6(10(12)13)8-4-3-7(14-2)5-9(8)11/h3-6H,1-2H3,(H,12,13)/p-1

InChI Key

DACLUTZPWPUYNB-UHFFFAOYSA-M

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Br)C(=O)[O-]

Origin of Product

United States

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